molecular formula C29H21BrClF3N4O3 B15275812 (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one

(S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B15275812
M. Wt: 645.9 g/mol
InChI Key: GODSKPATKZSZMU-RUZDIDTESA-N
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Description

(S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the bromopicolinoyl group: This step may involve the use of brominated picolinic acid derivatives and coupling agents.

    Attachment of the chlorophenyl group: This can be done via nucleophilic aromatic substitution reactions.

    Formation of the pyridinone ring: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridinone rings.

    Reduction: Reduction reactions may target the carbonyl groups in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-(4-(5-Bromopicolinoyl)-3-(4-fluorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one
  • (S)-5-(4-(5-Bromopicolinoyl)-3-(4-methylphenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one

Uniqueness

The uniqueness of (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H21BrClF3N4O3

Molecular Weight

645.9 g/mol

IUPAC Name

5-[(3S)-4-(5-bromopyridine-2-carbonyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-1-phenyl-3-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C29H21BrClF3N4O3/c30-20-8-11-24(35-15-20)28(41)37-13-12-36(17-25(37)18-6-9-21(31)10-7-18)26(39)19-14-23(29(32,33)34)27(40)38(16-19)22-4-2-1-3-5-22/h1-11,14-16,25H,12-13,17H2/t25-/m1/s1

InChI Key

GODSKPATKZSZMU-RUZDIDTESA-N

Isomeric SMILES

C1CN([C@H](CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br

Canonical SMILES

C1CN(C(CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br

Origin of Product

United States

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